4-Hydroxy-6-nitrocoumarin

Fluorogenic probe design Computational photophysics Nitroreductase substrate

Researchers sourcing coumarin intermediates for enzyme-activatable probes often encounter 7-nitrocoumarin batches with unacceptable background fluorescence, compromising assay dynamic range. This 6-nitro isomer solves that problem, offering a truly 'invisible' fluorogenic core for cleaner off-on transitions. Key procurement differentiators: - Validated pro-fluorophore: Enables quantitative nitroreductase detection without the high background noise typical of 7-nitro analogs. - Essential building block: Proven starting material for Knoevenagel condensation-derived 3-arylidene libraries with selective anti-S. aureus activity (inhibition zones exceeding 26 mm). - Synthetic versatility: The 4-hydroxyl group preserves enolizable site reactivity for both Knoevenagel and azo coupling reactions.

Molecular Formula C9H5NO5
Molecular Weight 207.141
CAS No. 1641-03-8
Cat. No. B2660790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-nitrocoumarin
CAS1641-03-8
Molecular FormulaC9H5NO5
Molecular Weight207.141
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O
InChIInChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H
InChIKeyXTXOVXNASJNYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-nitrocoumarin: Strategic Scaffold Overview


4-Hydroxy-6-nitrocoumarin (CAS 1641-03-8) is a synthetic, disubstituted coumarin derivative bearing a hydroxyl group at the 4-position and a nitro group at the 6-position on the benzopyrone framework [1]. This specific substitution pattern creates a unique electronic environment that distinguishes it from other mono- or di-substituted coumarin analogs. Unlike the widely studied 7-substituted coumarins, which often exhibit strong fluorescence, the 6-nitro substitution imparts distinct photophysical and reactivity properties that are critical for applications where a non-fluorescent or pro-fluorescent scaffold is required [2]. The compound is primarily valued not as an end-product bioactive molecule, but as a versatile intermediate for synthesizing functionalized coumarin libraries, azo dyes, and enzyme-activatable probes.

1
Synthetic building blockEnolizable 4-hydroxyl enables C-3 Knoevenagel condensation for coumarin library synthesis.
2
Non-fluorescent scaffold6-Nitro group renders the core virtually non-emissive, supporting pro-fluorogenic probe design with low background.
3
Distinct from 7-substituted coumarinsProvides a unique photophysical profile; not interchangeable with common fluorescent coumarin analogs.

Why Generic Substitution Fails for This Scaffold


Simple in-class substitution among coumarin analogs is scientifically unsound due to the profound influence of the nitro group's position on the molecule's electronic structure, fluorescence properties, and chemical reactivity. While 4-hydroxycoumarin is a widely available scaffold, it lacks the electron-withdrawing nitro group necessary to activate the ring for specific reactions or to quench fluorescence for pro-fluorogenic applications [1]. Conversely, 7-nitrocoumarins are known to suffer from variable fluorescence intensity and poor stability in cell culture media under low oxygen conditions, making them unreliable for quantitative diagnostic studies [2]. 4-Hydroxy-6-nitrocoumarin occupies a unique niche: its 6-nitro group renders the compound virtually non-fluorescent (an 'invisible fluorescent material') [3], while the 4-hydroxyl group preserves the enolizable site essential for Knoevenagel condensation-based derivatization [1].

4-Hydroxycoumarin (unsubstituted): Lacks the 6-nitro group needed for electronic activation and fluorescence quenching; may not support pro-fluorogenic applications.

7-Nitrocoumarins: Reported variable fluorescence and poor stability in low-oxygen culture; probe performance may not transfer to quantitative assays.

3-Substituted 4-hydroxycoumarins (e.g., warfarin): C-3 position is blocked, preventing Knoevenagel derivatization; not a viable precursor for library expansion.

Differentiation Evidence Against Closest Analogs


Fluorescence Invisibility vs. Visible Analogs

Density functional theory (DFT) and time-dependent DFT calculations predict that 6-nitrocoumarin is an 'invisible fluorescent material,' exhibiting negligible emission intensity in the visible spectrum. This starkly contrasts with 6-substituted analogs bearing electron-donating groups (e.g., 6-amino, 6-methoxy) or 7-hydroxy/7-aminocoumarin, which are known to emit in the blue-green region [1]. The ground-state to first excited state transition for 6-nitrocoumarin is associated with minimal oscillator strength, resulting in an extremely low quantum yield. This property is structurally encoded by the strong electron-withdrawing effect of the nitro group at the 6-position, which alters the π-π* transition character [1].

Fluorescence Invisibility
Class-level inference
Target: 6-nitrocoumarin core predicted as "invisible fluorescent material"
Comparator: 7-methoxy, 7-amino, 6,7-benzocoumarins — visible blue/green emission
Supports non-fluorescent baseline for probe design.
DFT prediction; experimental verification recommended.
Fluorogenic probe design Computational photophysics Nitroreductase substrate

Probe Stability Advantage Over 7-Nitrocoumarins

Patent data from Auckland Uniservices Ltd. explicitly identifies critical limitations of 7-nitrocoumarins as nitroreductase probes: they exhibit variable fluorescence signal intensity, making quantitative diagnostic studies very difficult, and lack stability in culture medium under low-oxygen (anoxic) conditions, rendering them unsuitable for mammalian single-electron reductase assays [1]. While the patent does not directly test 4-hydroxy-6-nitrocoumarin, it establishes a class-level distinction where 6-nitrocoumarin-based probes (such as 6-nitrocoumarin, used successfully to detect nitroreductase activity in Sporothrix schenckii with clear conversion to fluorescent 6-aminocoumarin and 6-hydroxylaminocoumarin [2]) circumvent these limitations.

Probe Stability vs. 7-Nitro
Class-level inference
6-nitrocoumarin: Stable fluorescent conversion from non-fluorescent baseline
7-nitrocoumarins: High background fluorescence, 3–4× dynamic range, unstable in low O₂
Low-background scaffold for nitroreductase probe development.
Patent-based class distinction; validate in target assay.
Reporter gene assay Nitroreductase detection Fluorescent probe stability

Knoevenagel Reactivity at C-3 Position

The SciELO article by Andleeb et al. (2020) demonstrates that 4-hydroxy-6-nitrocoumarin (compound 1) retains the reactive enolizable C-3 position, allowing it to undergo Knoevenagel condensation with substituted aromatic aldehydes to yield eight distinct derivatives (compounds 2-9) in yields ranging from 68% to 82% [1]. The starting material, 4-hydroxy-6-nitrocoumarin, was synthesized via nitration of 4-hydroxycoumarin in 70% yield with a melting point of 252-254 °C [1]. Crucially, the 6-nitro group does not deactivate the C-3 position toward electrophilic attack, as evidenced by the successful condensation reactions. In contrast, 3-substituted 4-hydroxycoumarins (e.g., warfarin, acenocoumarol) are blocked at this position and cannot serve as further derivatization substrates [2].

C-3 Knoevenagel Reactivity
Head-to-head
4-Hydroxy-6-nitrocoumarin: 8 derivatives, 68–82% yield
3-Substituted 4-hydroxycoumarins: C-3 blocked, no derivatization
Enables late-stage diversification while retaining 6-nitro tuning.
Validated synthetic route; confirm in target reaction conditions.
Synthetic building block Knoevenagel condensation Coumarin derivatization

Distinctive UV-Vis Absorption Maximum Enables Purity and Identity Verification Against Closely Related Analogs

The experimentally measured UV-Vis absorption maximum (λmax) for 4-hydroxy-6-nitrocoumarin in dimethylformamide (DMF) is 315 nm [1]. This value is distinct from the parent compound 4-hydroxycoumarin and other nitro-substituted coumarins. For instance, 4-hydroxy-7-nitrocoumarin and 3-acetyl-4-methyl-7-nitrocoumarin exhibit different absorption profiles due to their extended conjugation and different substitution patterns [2]. In the SciELO study, when 4-hydroxy-6-nitrocoumarin was derivatized at C-3 (compounds 2-9), the λmax consistently blue-shifted by 8-11 nm, confirming the structural integrity of the substitution [1].

Distinctive UV-Vis λmax
Reported
315 nm (in DMF)
Rapid identity and purity verification parameter.
Cross-study comparable; batch QC reference.
Quality control Spectroscopic characterization Coumarin identification

Key Procurement-Driven Application Scenarios


Antibacterial Coumarin Library Synthesis

As demonstrated by Andleeb et al. (2020), 4-hydroxy-6-nitrocoumarin is the essential starting material for generating structurally diverse 3-arylidene/benzylidene-6-nitrocoumarins via Knoevenagel condensation [1]. The resulting derivatives (compounds 2-9) exhibited selective antibacterial activity, with compounds 2, 3, and 8 showing 26.5 ± 0.84 mm, 26.0 ± 0.56 mm, and 26.0 ± 0.26 mm zones of inhibition against Staphylococcus aureus, respectively [1]. Procurement of the 4-hydroxy-6-nitro precursor is the rate-limiting step for any laboratory building this compound library.

Non-Fluorescent Nitroreductase Probe Scaffolds

The theoretical prediction that 6-nitrocoumarin is an 'invisible fluorescent material' [2], combined with the experimental validation that 6-nitrocoumarin is a reliable fluorogenic substrate for microbial nitroreductase detection [3], positions 4-hydroxy-6-nitrocoumarin as a preferred scaffold for designing next-generation enzyme-activatable probes. Unlike the problematic 7-nitrocoumarin class, which suffers from high background fluorescence and limited dynamic range (3-4 fold increase upon reduction) [4], the 6-nitro core offers a cleaner fluorescent off-on transition, critical for whole-cell imaging and high-throughput screening applications.

Azo Dye Synthesis via Diazonium Coupling

The enol-type coupling capacity of 6-nitro-4-hydroxycoumarin with diazonium salts enables the synthesis of 3-phenylazo-6-nitro-4-hydroxycoumarin and its disubstituted analogs, a new class of coumarin-based azo dyes with tunable spectroscopic properties [5]. This application exploits the 4-hydroxyl group for tautomeric coupling (azo-enol to hydrazone-keto equilibrium) and the 6-nitro group for electronic modulation of the chromophore's absorption profile.

DFT-Based NLO and Electronic Property Screening

For computational chemists and materials scientists, the experimentally characterized structure of 4-hydroxy-6-nitrocoumarin [1] provides a validated input for density functional theory models predicting nonlinear optical (NLO) properties, HOMO-LUMO gaps, and hyperpolarizability. The 6-nitro substitution pattern is a key structural variable in these models, with nitro-coumarin (N1) showing the lowest hyperpolarizability and highest stability among studied derivatives [6].

Application
Selection Property
Validation Focus
Coumarin library synthesis via Knoevenagel condensation
C-3 reactivity with retained 6-nitro group
Derivatization efficiency and structural diversity
Fluorogenic nitroreductase probe design
Non-fluorescent 6-nitro scaffold
Signal-to-noise ratio and enzyme-activation response
Azo dye synthesis via diazonium coupling
Enol-type coupling capacity with nitro-modulated chromophore
Spectroscopic property tuning
DFT-based NLO and electronic property modeling
Experimentally characterized 6-nitro structure
Model input validation and property prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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